4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid

Catalog No.
S3358515
CAS No.
1000931-72-5
M.F
C14H17NO4
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butoxycarbonylamino-cubane-1-carboxylic aci...

CAS Number

1000931-72-5

Product Name

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylic acid

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C14H17NO4/c1-12(2,3)19-11(18)15-14-7-4-8(14)6-9(14)5(7)13(4,6)10(16)17/h4-9H,1-3H3,(H,15,18)(H,16,17)

InChI Key

RQTXWKKAUMSKQA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)O

The exact mass of the compound 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dipeptide Synthesis

Proteomics Research

    Scientific Field: Proteomics

    Summary of the Application: The compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid is a synthetic organic compound characterized by its unique cubane structure, which is a polycyclic hydrocarbon with a distinctive three-dimensional arrangement. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of 263.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a carboxylic acid functional group. This structural configuration allows for its application in various fields, particularly in organic synthesis and biological research.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding reduced cubane derivatives.
  • Substitution: The Boc protecting group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under specific conditions.

These reactions are essential for modifying the compound and creating derivatives with varied properties and functionalities .

The synthesis of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid typically involves the following steps:

  • Starting Material: The process often begins with cubane-1,4-dicarboxylic acid.
  • Reaction with Tert-butyl Carbamate: The cubane derivative is reacted with tert-butyl carbamate under controlled conditions to introduce the Boc protecting group.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound in high purity.

This method highlights the importance of protecting groups in organic synthesis, particularly in peptide synthesis and related applications .

4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methoxycarbonylcubanecarboxylic acidContains a methoxycarbonyl group instead of a Boc groupLacks amino functionality
Cubane-1,4-dicarboxylic acidSimpler structure with two carboxylic acid groupsNo protecting group; serves as a precursor
4-Aminocubane-1-carboxylic acidContains an amino group but no Boc protectionLess stable due to unprotected amino group

The uniqueness of 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid lies in its Boc-protected amino group, which enhances its stability and utility in peptide synthesis and proteomics research compared to other cubane derivatives .

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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